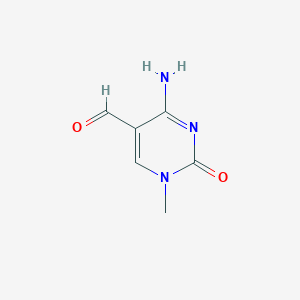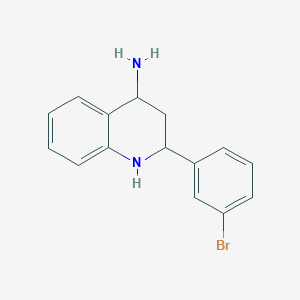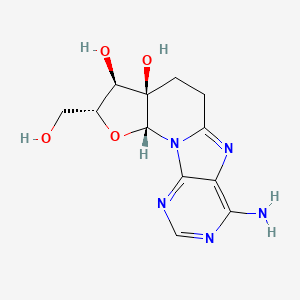![molecular formula C6H7N5 B13096123 [1,2,4]Triazolo[1,5-a]pyrimidin-5-ylmethanamine](/img/structure/B13096123.png)
[1,2,4]Triazolo[1,5-a]pyrimidin-5-ylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,2,4]Triazolo[1,5-a]pyrimidin-5-ylmethanamine is a heterocyclic compound that features a fused triazole and pyrimidine ring system. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of nitrogen atoms in the ring structure contributes to its biological activity and makes it a versatile building block for various pharmacologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]triazolo[1,5-a]pyrimidin-5-ylmethanamine can be achieved through several methods. One common approach involves the cyclization of 2-aminopyridine derivatives with nitriles under microwave irradiation. This method is catalyst-free and eco-friendly, providing good yields in a short reaction time . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and environmentally friendly oxidizers is preferred to minimize waste and reduce the environmental impact of the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
[1,2,4]Triazolo[1,5-a]pyrimidin-5-ylmethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Medicine: Explored for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of [1,2,4]triazolo[1,5-a]pyrimidin-5-ylmethanamine involves its interaction with various molecular targets. It acts as an inhibitor of enzymes such as phosphodiesterase and kinases, disrupting key signaling pathways within cells. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and modulation of immune responses . The compound’s ability to bind to specific receptors and enzymes makes it a valuable tool in drug discovery and development.
Vergleich Mit ähnlichen Verbindungen
[1,2,4]Triazolo[1,5-a]pyridine: Shares a similar triazole-pyrimidine fused ring system but lacks the methanamine group.
[1,2,4]Triazolo[4,3-a]pyrimidine: Another isomer with a different arrangement of nitrogen atoms in the ring system.
Pyrazolo[3,4-d]pyrimidine: Contains a pyrazole ring fused to a pyrimidine ring, exhibiting similar biological activities.
Uniqueness: The presence of the methanamine group in [1,2,4]triazolo[1,5-a]pyrimidin-5-ylmethanamine enhances its reactivity and allows for further functionalization, making it a versatile scaffold for drug development. Its unique structure and biological activity profile distinguish it from other similar compounds, providing opportunities for the development of novel therapeutic agents .
Eigenschaften
Molekularformel |
C6H7N5 |
|---|---|
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
[1,2,4]triazolo[1,5-a]pyrimidin-5-ylmethanamine |
InChI |
InChI=1S/C6H7N5/c7-3-5-1-2-11-6(10-5)8-4-9-11/h1-2,4H,3,7H2 |
InChI-Schlüssel |
JJMPFVFSCVTLCT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=NC=N2)N=C1CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


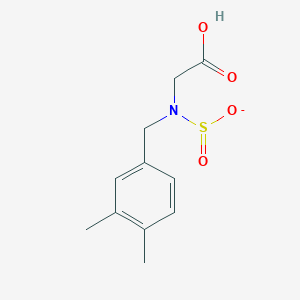
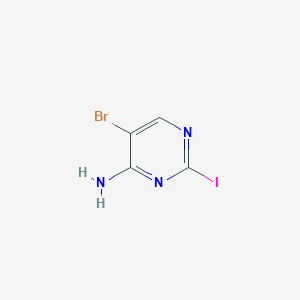
![7-(Difluoromethyl)-5-(P-tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B13096068.png)
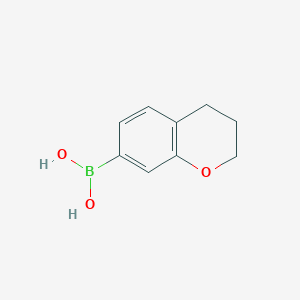
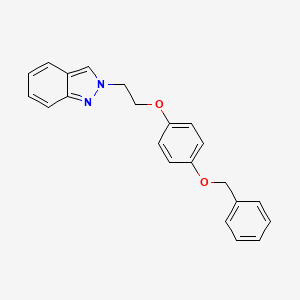
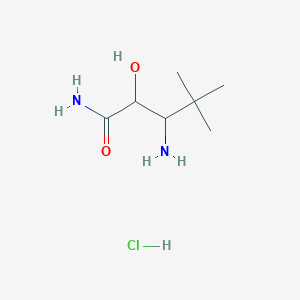
![5-chloro-1-cyclobutyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B13096096.png)

![4-[2-(4-Methylphenyl)-1H-indol-3-YL]butan-1-amine oxalate](/img/structure/B13096116.png)
